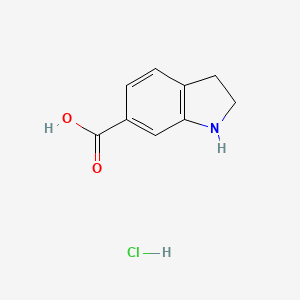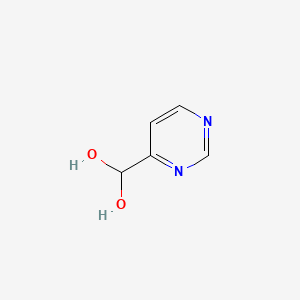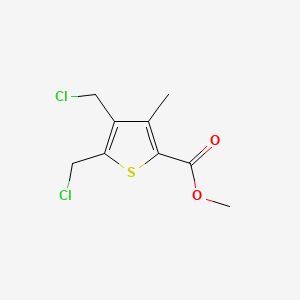![molecular formula C29H14Cl2N9Na5O16S5 B578970 pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate CAS No. 17589-26-3](/img/structure/B578970.png)
pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries, including textiles, where it is used as a dye due to its bright and stable coloration properties .
准备方法
The synthesis of pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate involves multiple steps. The process typically starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve the use of cyanuric chloride as a starting material, which undergoes sequential nucleophilic substitution reactions to introduce various functional groups .
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common reagents used in these reactions include sodium nitrite for diazotization, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate has several scientific research applications:
Chemistry: Used as a model compound in studies of azo dye synthesis and reactivity.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Explored for its potential use in diagnostic assays and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics due to its bright and stable colors.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, which can affect the electronic properties of the compound. The triazine ring can interact with nucleophiles, leading to the formation of various derivatives. These interactions can influence the compound’s reactivity and stability, making it useful in various applications .
相似化合物的比较
Compared to other azo dyes, pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate is unique due to its specific functional groups and structural features. Similar compounds include other triazine-based azo dyes, which also exhibit bright colors and stability. the presence of multiple sulfonate groups in this compound enhances its solubility in water, making it particularly useful for applications requiring aqueous solutions .
属性
CAS 编号 |
17589-26-3 |
|---|---|
分子式 |
C29H14Cl2N9Na5O16S5 |
分子量 |
1090.627 |
IUPAC 名称 |
pentasodium;5-amino-3-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C29H19Cl2N9O16S5.5Na/c30-27-34-28(31)36-29(35-27)33-12-4-7-18(58(45,46)47)16(10-12)38-40-24-20(60(51,52)53)9-11-8-19(59(48,49)50)23(22(32)21(11)25(24)41)39-37-15-6-5-13-14(26(15)61(54,55)56)2-1-3-17(13)57(42,43)44;;;;;/h1-10,41H,32H2,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,33,34,35,36);;;;;/q;5*+1/p-5 |
InChI 键 |
JPYJAZWZTPTROX-UHFFFAOYSA-I |
SMILES |
C1=CC2=C(C=CC(=C2S(=O)(=O)O)N=NC3=C(C=C4C=C(C(=C(C4=C3N)[O-])N=NC5=C(C=CC(=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
同义词 |
1-Amino-7-[5-(4,6-dichloro-1,3,5-triazin-2-yl)amino-2-sodiosulfophenylazo]-2-(1,5-disodiosulfo-2-naphtylazo)-8-hydroxy-3,6-naphthalenedisulfonic acid disodium salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one](/img/structure/B578891.png)
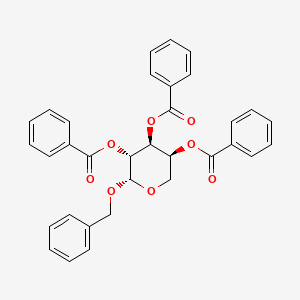
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea](/img/structure/B578894.png)
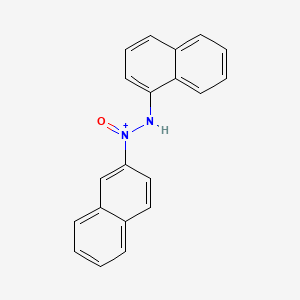
![1H,5H-Thiepino[3,4-D]carbazole](/img/structure/B578899.png)
![(1S,2R,5S,7S,10S,11S,14R,15R,16R)-5,7-dihydroxy-14-methyl-18-oxo-19,21-dioxahexacyclo[13.6.2.01,14.02,11.05,10.016,20]tricosane-10-carbaldehyde](/img/structure/B578900.png)
